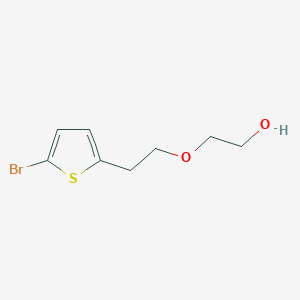![molecular formula C12H14F3NO B2790148 4-[3-(Trifluoromethyl)benzyl]morpholine CAS No. 90754-66-8](/img/structure/B2790148.png)
4-[3-(Trifluoromethyl)benzyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Trifluoromethyl)benzyl]morpholine is a chemical compound characterized by a morpholine ring substituted with a 3-(trifluoromethyl)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethyl)benzyl]morpholine typically involves the following steps:
Benzyl Protection: The starting material, 3-(trifluoromethyl)benzyl chloride, is reacted with morpholine under basic conditions to form the benzyl-protected morpholine derivative.
Purification: The reaction mixture is purified using standard techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Trifluoromethyl)benzyl]morpholine can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form morpholinone derivatives.
Reduction: Reduction reactions can be performed on the trifluoromethyl group to produce trifluoromethylated benzyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted benzyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Morpholinone Derivatives: Resulting from the oxidation of the morpholine ring.
Trifluoromethylated Benzyl Alcohols: Produced through the reduction of the trifluoromethyl group.
Substituted Benzyl Derivatives: Formed via nucleophilic substitution reactions.
Scientific Research Applications
4-[3-(Trifluoromethyl)benzyl]morpholine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of trifluoromethyl groups with biological targets.
Industry: Utilized in the production of advanced materials and polymers with enhanced properties.
Mechanism of Action
The mechanism by which 4-[3-(Trifluoromethyl)benzyl]morpholine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group enhances the compound's binding affinity and stability, while the morpholine ring provides a scaffold for further functionalization.
Comparison with Similar Compounds
4-[3-(Trifluoromethyl)benzyl]morpholine is unique due to its trifluoromethyl group and morpholine ring combination. Similar compounds include:
4-(Trifluoromethyl)phenol: Used in polymer synthesis and as a chemical intermediate.
Trifluoromethylated Benzyl Alcohols: Employed in various organic synthesis processes.
Morpholinone Derivatives: Utilized in the development of pharmaceuticals and agrochemicals.
These compounds share the trifluoromethyl group but differ in their core structures and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)11-3-1-2-10(8-11)9-16-4-6-17-7-5-16/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPBJSMGRMPPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
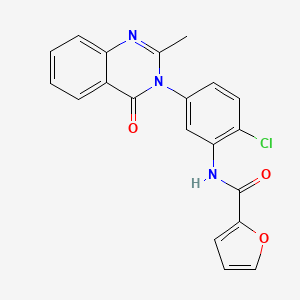
![ethyl 3-(4-chlorophenyl)-5-cyclopropaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2790066.png)
![3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2790068.png)
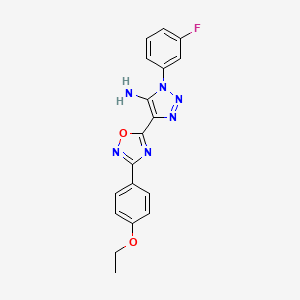
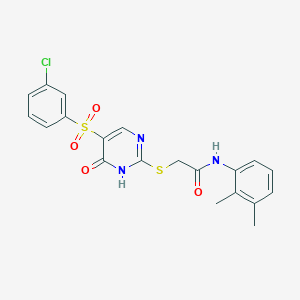

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2790074.png)
![2-[(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2790076.png)
![N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790078.png)
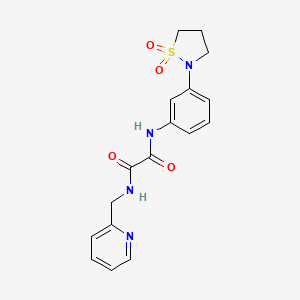
![8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2790080.png)
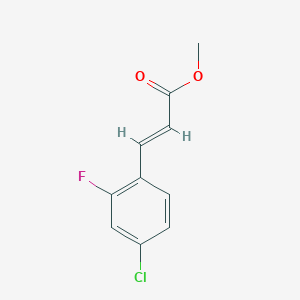
![2-chloro-3-fluoro-N-[4-(2-methyl-1H-imidazol-1-yl)butyl]pyridine-4-carboxamide](/img/structure/B2790083.png)
